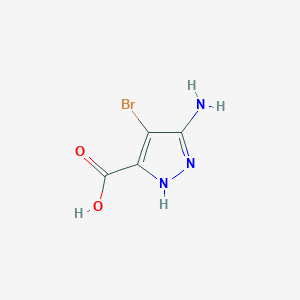

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

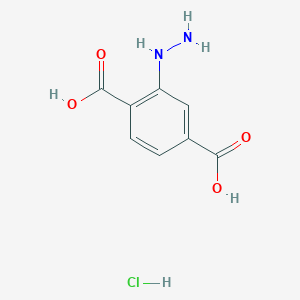

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4BrN3O2 . It has a molecular weight of 206 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, such as this compound, can be achieved through the reaction of hydrazones with nitroolefins. This reaction is mediated with strong bases such as t-BuOK and exhibits a reversed, exclusive 1,3,4-regioselectivity. Subsequent quenching with strong acids such as TFA is essential to achieve good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4BrN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) . The InChI key is SCEKKLHVSKHWEY-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, pyrazoles in general can undergo a variety of reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Functionalization and Synthesis Studies

- Synthesis of Carboxamides and Imidazo Derivatives : 1H-pyrazole-3-carboxylic acid can be converted into carboxamides via reactions with diamines, leading to the formation of imidazo derivatives under certain conditions (Yıldırım, Kandemirli & Demir, 2005).

- Novel Synthesis Routes : The compound is useful in synthesizing versatile intermediates such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing efficient synthesis routes (Bobko, Kaura, Evans & Su, 2012).

Ligand and Polychelated Compounds Creation

- Development of Novel Ligands : Studies have aimed at creating new ligands using 1H-pyrazole-3(5)-carboxylic acids, including the triazole moiety, useful in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Chemical Modification and Reactivity

- Reactivity of Ring Substituents : Research into the reactivity of pyrazol-3-ones, including 1H-pyrazole-3-carboxylic acids, has explored various reactions such as alkylation, acylation, and halogenation, providing insights into chemical modifications and synthetic applications (Varvounis, Fiamegos & Pilidis, 2007).

Synthesis of Specialized Compounds

- Synthesis of Amide Compounds : Using specific synthesis processes, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid has been used to create various amide compounds, highlighting its versatility in synthetic chemistry (Yang Yun-shang, 2011).

- Construction of Polyheterocyclic Systems : The compound serves as a precursor for creating new polyheterocyclic ring systems, demonstrating its role in complex organic synthesis (Abdel‐Latif, Mehdhar & Abdel-Ghani, 2019).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been reported to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including inhibiting oxidative phosphorylation, atp exchange reactions, and energy-dependent and independent calcium uptake .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in oxidative stress and inflammation .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .

Action Environment

It’s known that factors such as temperature, light, and atmospheric conditions can affect the stability and efficacy of many compounds .

Propriétés

IUPAC Name |

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKKLHVSKHWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404568 | |

| Record name | 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092683-01-6 | |

| Record name | 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.